(R)-1,4-Benzodioxan-2-carboxypiperazine
Overview
Description
®-1,4-Benzodioxan-2-carboxypiperazine is a chemical compound that belongs to the class of benzodioxane derivatives This compound is characterized by the presence of a benzodioxane ring fused with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-Benzodioxan-2-carboxypiperazine typically involves the following steps:
Formation of the Benzodioxane Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzodioxane intermediate reacts with piperazine derivatives under controlled conditions.
Industrial Production Methods: Industrial production of ®-1,4-Benzodioxan-2-carboxypiperazine may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: ®-1,4-Benzodioxan-2-carboxypiperazine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.
Inhibiting Enzymes: Affecting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1,4-Benzodioxane: Lacks the piperazine ring but shares the benzodioxane core.
2-Carboxypiperazine: Contains the piperazine ring but lacks the benzodioxane structure.
Uniqueness: ®-1,4-Benzodioxan-2-carboxypiperazine is unique due to the combination of the benzodioxane and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351047 | |
Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860173-98-4 | |
Record name | [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860173-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1,4-Benzodioxan-2-carboxypiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.